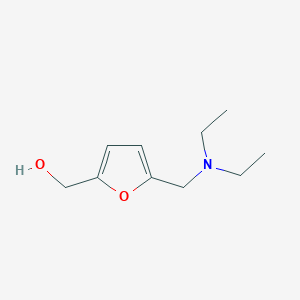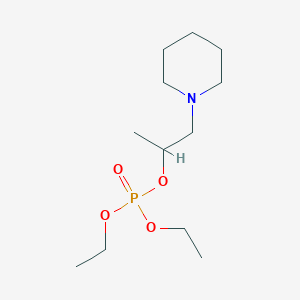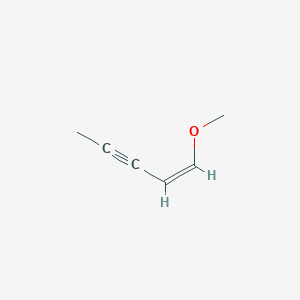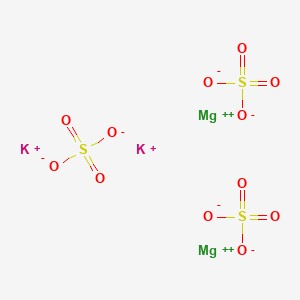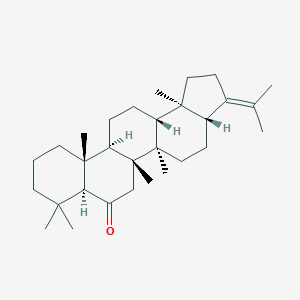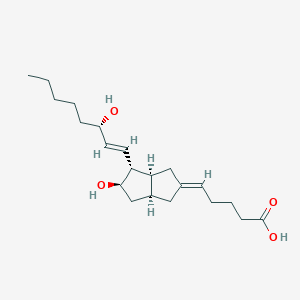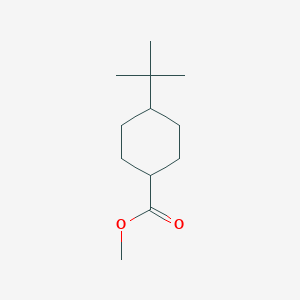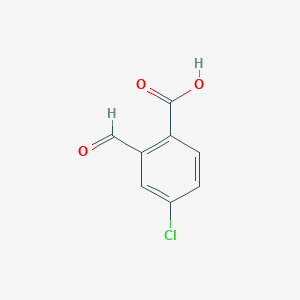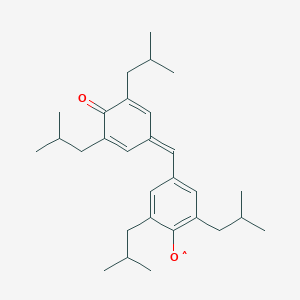
Iodessigsäureanhydrid
Übersicht
Beschreibung
Iodoacetic anhydride, also known as Iodoacetic anhydride, is a useful research compound. Its molecular formula is C4H4I2O3 and its molecular weight is 353.88 g/mol. The purity is usually 95%.
The exact mass of the compound Iodoacetic anhydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iodoacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodoacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie: Nachweis von Iodessigsäure in biologischen Proben
Iodessigsäureanhydrid wird bei der Entwicklung analytischer Methoden zum Nachweis von Iodessigsäure (IAA) in biologischen Proben verwendet. Eine Studie hat eine GC–MS/MS-Methode zur Bestimmung von IAA in Plasma, Urin, Fäkalien, Leber, Niere und Geweben entwickelt . Diese Methode ist entscheidend für das Verständnis der Verteilung und Ausscheidung von IAA bei Säugetieren nach der Einnahme, da sie eine potenzielle Zytotoxizität und Karzinogenität aufweist .
Umweltwissenschaften: Verfolgung von Desinfektionsnebenprodukten
In den Umweltwissenschaften hilft this compound bei der Untersuchung von Desinfektionsnebenprodukten (DBPs) in der Wasseraufbereitung. IAA, selbst ein DBP, entsteht, wenn Desinfektionsmittel mit organischer Substanz und Iod-Ionen im Wasser reagieren. Das Verständnis des Vorhandenseins und der Konzentration von IAA im Trinkwasser ist wichtig, da es im Vergleich zu anderen DBPs eine erhöhte Zytotoxizität und Genotoxizität aufweist .
Biochemie: Proteinquantifizierung
This compound dient als Verknüpfung bei der Entwicklung von Reagenzien zur differentiellen Proteinquantifizierung durch Ionenscanning. Es wird zur Synthese von N-Iodoacetylglykosylamin-Derivaten und zur Umwandlung von Aminovorgängern in IA-Derivate verwendet, die für die Proteinanalyse und -quantifizierung unerlässlich sind .
Molekularbiologie: Peptidmodifikation
In der Molekularbiologie wird this compound zur Verknüpfung von Lysinresten mit N-terminalen α-Aminogruppen von Peptiden verwendet. Diese Anwendung ist für Peptidmodifikationen von Bedeutung, die die Struktur und Funktion von Proteinen beeinflussen können, und ist in verschiedenen Forschungs- und therapeutischen Kontexten nützlich .
Organische Synthese: Reagenz zum Abdecken von Aminen
This compound wird in der organischen Synthese als Reagenz zum Abdecken von Aminen verwendet, wobei ein thiolreaktives Iodderivat entsteht. Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle, bei denen selektive Funktionalisierungstransformationen erforderlich sind .
Toxikologie: Untersuchung zytotoxischer und genotoxischer Wirkungen
This compound spielt eine wichtige Rolle in toxikologischen Studien zur Untersuchung der zytotoxischen und genotoxischen Wirkungen von IAA. Die Forschung auf diesem Gebiet trägt zum Verständnis der potenziellen Gesundheitsrisiken im Zusammenhang mit der Exposition gegenüber halogenierten Verbindungen bei .
Wirkmechanismus
Target of Action
Iodoacetic anhydride (IAA) primarily targets lysine residues and N-terminal α-amino groups of peptides . It is used as a linker for the development of reagents used for differential protein quantitation via ion scanning . It also reacts with cysteine residues in proteins .
Mode of Action
IAA interacts with its targets by linking lysine residues to N-terminal α-amino groups of peptides . It also acts by capping amines and yielding a thiol reactive iodo-derivative . This interaction results in structural and conformational changes in the target proteins, causing elongation and unfolding of the protein due to loosening of the backbone and polypeptide chains .
Biochemical Pathways
IAA affects the pentose phosphate pathway (PPP) and Embden-Meyerhof-Parnas pathway (EMP) . The increased metabolism in PPP and EMP, as well as the decreased tricarboxylic acid (TCA) cycle, might be relevant to the increased growth and DHA biosynthesis in the mutants . IAA is also known to inhibit glycolysis from muscle glycogen .
Pharmacokinetics
It is known that iaa is soluble in chloroform , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of IAA and their impact on its bioavailability.
Result of Action
IAA induces significant molecular and cellular effects. It reduces cell viability and intracellular lysozyme activity . It also induces DNA damage and increases the expression of P21/Cdkn1a, a cyclin-dependent kinase inhibitor, both in vitro and in vivo . These changes result in impaired immune protein function in coelomocytes, leading to cellular dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IAA. For instance, IAA is a water disinfection byproduct formed by reactions between oxidizing disinfectants and iodide . The presence of iodide in raw water in certain regions can lead to the formation of iodination disinfection byproducts during chloramine-assisted disinfection of naturally iodide-containing water . These environmental factors can potentially affect the concentration, distribution, and toxicity of IAA in the environment.
Safety and Hazards
Iodoacetic anhydride is classified as Acute Tox. 3; Skin Corr. 1A; Eye Dam. 1; H301, H314, H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Biochemische Analyse
Biochemical Properties
Iodoacetic anhydride plays a significant role in biochemical reactions. It is known for its ability to react with cysteine residues in proteins . This property makes it useful in the synthesis of N-iodoacetyl glycosylamine derivatives and converting amino precursors to iodoacetyl derivatives . It is also used for linking lysine residues to N-terminal α-amino groups of peptides .
Cellular Effects
Exposure of astroglia-rich primary cultures to Iodoacetic anhydride can lead to a decrease in cellular glutathione (GSH) content, inhibition of cellular glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity, and a reduction in cellular lactate production . These changes can cause a delayed cell death detectable after 90 minutes of incubation .
Molecular Mechanism
The molecular mechanism of action of Iodoacetic anhydride involves its interaction with biomolecules. It is known to irreversibly inhibit the glycolytic enzyme GAPDH . This inhibition occurs due to the reaction of Iodoacetic anhydride with cysteine residues in proteins .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cellular GSH content and glycolysis can be observed after a certain period of exposure .
Dosage Effects in Animal Models
It is known that systemic treatment with Iodoacetic anhydride can induce high toxic effects and a high mortality rate .
Metabolic Pathways
Iodoacetic anhydride is known to affect glycolysis and glutathione metabolism . It inhibits the glycolytic enzyme GAPDH, which can lead to a decrease in cellular lactate production .
Transport and Distribution
Given its reactivity with cysteine residues in proteins, it may interact with various proteins during its transport and distribution .
Subcellular Localization
Given its reactivity with proteins, it may be localized to areas where these proteins are present .
Eigenschaften
IUPAC Name |
(2-iodoacetyl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNSZWOCWHGHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970240 | |
| Record name | Iodoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Iodoacetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54907-61-8 | |
| Record name | Iodoacetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054907618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does iodoacetic anhydride achieve high selectivity for the N-terminal α-amino group in peptides, despite the presence of other nucleophilic groups like lysine side chains?
A1: Iodoacetic anhydride exhibits remarkable selectivity for the N-terminal α-amino group over lysine side chains primarily due to the pH control employed during the reaction. At a pH of 6.0, the α-amino group (pKa ~ 8) is significantly more nucleophilic than the ε-amino group of lysine (pKa ~ 10.5). This difference in pKa values allows for preferential acylation of the N-terminus with minimal modification of lysine residues [, , ].
Q2: Can you elaborate on the mechanism of action of iodoacetic anhydride in peptide modification and its advantages over alternative methods?
A2: Iodoacetic anhydride acts as an acylating agent. Its reaction with the N-terminal α-amino group proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of a stable iodoacetylated peptide [, , ]. This modification offers several advantages over traditional crosslinking methods like 2-iminothiolane or N-hydroxysuccinimide esters. Specifically, iodoacetic anhydride demonstrates superior selectivity for the α-amino group, minimizing side reactions with other amino acid residues such as His, Met, and Lys []. This selectivity is crucial in minimizing unwanted modifications and ensuring the desired product formation.
Q3: What are the potential applications of iodoacetic anhydride in peptide and protein chemistry beyond simple crosslinking?
A3: Iodoacetic anhydride's utility extends beyond basic crosslinking. It facilitates the creation of cyclic peptides by reacting with peptides containing a nucleophilic side chain (e.g., Met, Lys) []. This cyclization reaction is particularly efficient for Lys and Met residues and holds potential for developing novel peptide therapeutics and probes. Additionally, iodoacetic anhydride serves as a valuable tool for incorporating complex carbohydrate structures into peptides. This is achieved by reacting iodoacetylated peptides with thiol-containing oligosaccharides, offering a route to prepare glycosylated peptides with potential applications in various biological studies [].
Q4: How does iodoacetylation of peptides influence their fragmentation patterns in mass spectrometry, and what are the analytical benefits?
A4: Iodoacetylation, specifically at the N-terminus, simplifies the high-energy collision spectra of peptides in tandem mass spectrometry []. This modification promotes the formation of predominantly N-terminal fragment ions (a(n) and d(n) ions), simplifying spectral interpretation. The abundance of d(n) ions also aids in differentiating between leucine and isoleucine residues, which can be challenging in conventional peptide fragmentation. This simplified fragmentation pattern facilitates faster and more confident peptide sequencing, particularly beneficial for complex mixtures or modified peptides.
Q5: What are some of the limitations of using iodoacetic anhydride for peptide modification?
A5: While iodoacetic anhydride offers several advantages, it does have limitations. One notable drawback is its incompatibility with cysteine residues, requiring their protection before the reaction []. Additionally, the reaction conditions, especially pH, need to be carefully controlled to ensure the desired selectivity for the N-terminal α-amino group [, ]. Deviations from optimal pH can lead to side reactions with other nucleophilic residues.
Q6: Are there any documented instances of iodoacetic anhydride being used to modify non-peptide biomolecules?
A6: Yes, iodoacetic anhydride has been successfully employed in the synthesis of luminescent europium(III) chelates for labeling bioactive molecules like antibodies []. This application demonstrates the versatility of iodoacetic anhydride beyond peptide and protein modification, highlighting its potential in developing novel bioanalytical tools.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


